molecular formula C13H18N2O5 B152963 tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate CAS No. 159184-14-2

tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate

Cat. No.: B152963
CAS No.: 159184-14-2
M. Wt: 282.29 g/mol
InChI Key: LDOYKECYRDLCDM-UHFFFAOYSA-N
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Description

Tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate is a useful research compound. Its molecular formula is C13H18N2O5 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate is an important intermediate in synthesizing biologically active compounds, such as omisertinib (AZD9291). A study by Zhao et al. (2017) established a rapid synthetic method for this compound, achieving a total yield of 81% from commercially available starting materials (Zhao, Guo, Lan, & Xu, 2017).
  • Ortiz et al. (1999) investigated the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder, leading to functionalized carbamates, showcasing its utility in synthesizing complex organic molecules (Ortiz, Guijarro, & Yus, 1999).
  • A study by Wu (2011) described the preparation of tert-butyl(2-(2-(6-chlorohexy)oxy)ethyl)carbamate, illustrating the compound's versatility in organic synthesis (Wu, 2011).

Applications in Medicinal Chemistry

  • Ghosh et al. (2017) described the enantioselective synthesis of tert-butyl carbamates as building blocks for novel protease inhibitors, demonstrating its application in drug discovery (Ghosh, Cárdenas, & Brindisi, 2017).

Material Science and Catalysis

  • In the field of polymer science, Pan et al. (1998) synthesized monomeric antioxidants containing hindered phenol, using tert-butyl carbamates, to enhance the thermal stability of polymers (Pan, Liu, & Lau, 1998).
  • Weberski et al. (2012) reported the synthesis of Ni(II) ethylene polymerization catalysts, where tert-butyl carbamates played a role in influencing polymer properties (Weberski, Chen, Delferro, Zuccaccia, Macchioni, & Marks, 2012).

Environmental Applications

  • The synthesis of ethyl tert-butyl ether (ETBE) from tert-butyl alcohol, studied by Menezes and Cataluña (2008), highlights the compound's relevance in producing environmentally friendly gasoline additives (Menezes & Cataluña, 2008).

Mechanism of Action

The mechanism of action of “tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate” is not specified in the search results. It’s possible that the mechanism of action could vary depending on the context in which this compound is used .

Safety and Hazards

The safety information for “tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

Properties

IUPAC Name

tert-butyl N-[2-(4-nitrophenoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(16)14-8-9-19-11-6-4-10(5-7-11)15(17)18/h4-7H,8-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOYKECYRDLCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592561
Record name tert-Butyl [2-(4-nitrophenoxy)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159184-14-2
Record name tert-Butyl [2-(4-nitrophenoxy)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Nitrophenol (4.01 g), 2-(tert-butoxycarbonylamino)ethanol (4.65 g) and triphenylphosphine (7.55 g) were dissolved into tetrahydrofuran (50 ml) and the solution was ice cooled. Azo dicarboxylic acid diethyl (5.52 g) dissolved in tetrahydrofuran (5 ml) was added drop-wise into the ice-cooled solution. After being stirred for one hour at room temperature, the reaction mixture was concentrated under vacuum. Residue was dissolved into ethyl acetate (50 ml). Hexane (400 ml) was added to the ethyl acetate solution and insoluble matter formed was removed from solution by filtration. Filtrate was concentrated under vacuum to small volume. Concentrate was purified by silica-gel column chromatography using ethyl acetate:hexane (1:1) as the solvent system to obtain N-(tert-butoxycarbonyl)-2-(4-nitrophenoxy)ethylamine (5.91 g) as color-less oily substance.
Quantity
4.01 g
Type
reactant
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
7.55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Azo dicarboxylic acid diethyl
Quantity
5.52 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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